molecular formula C8H4BrIS B3051041 5-Bromo-2-iodo-benzo[b]thiophene CAS No. 306762-46-9

5-Bromo-2-iodo-benzo[b]thiophene

Cat. No. B3051041
CAS RN: 306762-46-9
M. Wt: 338.99 g/mol
InChI Key: GXOJIGFIISCLSK-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-benzo[b]thiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . For example, the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzothiophene, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives, including this compound, can undergo a variety of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .


Physical And Chemical Properties Analysis

Benzothiophene, the parent compound of this compound, is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .

Scientific Research Applications

Novel Synthetic Methodologies

Research has developed flexible, convergent access to 2,3-disubstituted benzo[b]thiophenes, utilizing a sequence that involves the coupling of o-bromoiodobenzenes, which could include 5-Bromo-2-iodo-benzo[b]thiophene, with benzylmercaptan and zinc acetylides. This method leads to the synthesis of novel tubulin binding agents, highlighting its potential in medicinal chemistry (Flynn, Verdier-Pinard, & Hamel, 2001).

Photochemical Synthesis

The photochemical synthesis of phenyl-2-thienyl derivatives from halogenothiophenes, including 5-bromo- and 5-iodo-thiophenes, provides a pathway to 5-phenyl derivatives. This approach demonstrates the reactivity and utility of halogenated thiophenes in organic synthesis, paving the way for new materials and pharmaceuticals (Antonioletti et al., 1986).

Copper-Catalyzed Annulation

A copper-catalyzed thiolation annulation reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide. This method, potentially applicable to this compound, allows for the preparation of benzo[b]thiophenes in moderate to good yields, showcasing the versatility of copper catalysis in heterocyclic chemistry (Sun et al., 2011).

Bromination Reaction Selectivity

The bromination of 5-diarylamino-2-methyl-benzo[b]thiophenes, a category that might include derivatives of this compound, has shown "abnormal" selectivity. This selectivity is due to a unique electron structure, providing insights into the electronic effects in halogenated thiophenes and guiding future functionalization strategies (Wu et al., 2013).

Electrophilic Chlorocyclization

A copper-catalyzed electrophilic chlorocyclization method has been developed, offering a greener, simpler, and less expensive approach to synthesize 2,3-disubstituted benzo[b]thiophenes. This method, possibly extendable to this compound derivatives, underscores the importance of sustainable chemistry in synthesizing complex molecules (Walter, Fallows, & Kesharwani, 2019).

Safety and Hazards

Benzothiophene is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) .

Future Directions

Thiophene-based analogs, including 5-Bromo-2-iodo-benzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

5-bromo-2-iodo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOJIGFIISCLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592213
Record name 5-Bromo-2-iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306762-46-9
Record name 5-Bromo-2-iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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